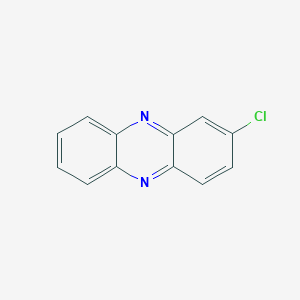

2-Chlorophenazine

描述

2-Chlorophenazine is an organic compound with the molecular formula C₁₂H₇ClN₂. It belongs to the phenazine family, which is known for its diverse range of biological properties. Phenazines are heterocyclic compounds containing nitrogen atoms in their structure. This compound is characterized by the presence of a chlorine atom at the second position of the phenazine ring, which imparts unique chemical and biological properties to the compound .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorophenazine can be achieved through several methods. One common approach involves the condensation of 2-chloroaniline with o-phenylenediamine under oxidative conditions. This reaction typically employs oxidizing agents such as ferric chloride or potassium permanganate to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidative cyclization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes often utilize continuous flow reactors and advanced purification techniques to achieve efficient production .

化学反应分析

Nucleophilic Aromatic Substitution

2-Chlorophenazine undergoes regioselective nucleophilic substitution, particularly at the C2 position, due to electron-withdrawing effects of the phenazine core. Key findings include:

Reaction with Piperidine

This compound reacts with piperidine to form 2-piperidinophenazine derivatives. Comparative studies show it is 10–15× more reactive than its 1-chloro isomer due to enhanced resonance stabilization of the transition state .

| Substrate | Reactivity (Relative Rate) | Product | Conditions |

|---|---|---|---|

| This compound | 1.0 (reference) | 2-Piperidinophenazine | Piperidine, 80°C, 12h |

| 1-Chlorophenazine | 0.07–0.10 | 1-Piperidinophenazine | Same conditions |

Ammonolysis and Methoxylation

Reactions with ammonia or methoxide ions yield 2-aminophenazine or 2-methoxyphenazine. Kinetic studies suggest a two-step mechanism involving partial charge transfer at the transition state .

Reduction of N-Oxide Derivatives

This compound-N-oxide reacts with arylsulphinic acids (e.g., benzene sulphinic acid) to form 2,7-dichlorophenazine via reductive deoxygenation :

Photochemical Reactivity

Under UV light, this compound participates in photoinduced electron-transfer reactions, forming radical intermediates. These reactions are critical in environmental degradation pathways .

Phenazine Formation

In basic methanol, this compound derivatives cyclize to form fused phenazine systems. For example, N-aryl-2-nitrosoanilines cyclize in the presence of K₂CO₃ to yield phenazine-1-carboxamides .

Kinetic and Mechanistic Insights

- Second-Order Kinetics : Dimerization and substitution reactions often follow second-order kinetics, with rate constants () dependent on solvent polarity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing charged intermediates .

Toxicological Relevance

科学研究应用

Medicinal Applications

Antitumor Properties

Research indicates that phenazine derivatives, including those like 2-chlorophenazine, exhibit notable antitumor properties. For instance, compounds with long alkyl or alkoxy groups at the C-2 and C-3 positions have been identified as potential candidates for treating castration-resistant prostate cancer and pancreatic cancer. These findings suggest a promising avenue for developing new therapeutic strategies using phenazine derivatives .

Antimicrobial Activity

Phenazines are recognized for their antimicrobial properties. Studies have shown that this compound can inhibit various microbial strains, making it a candidate for developing new antibiotics. The compound's mechanism often involves disrupting cellular processes in pathogens, which can lead to effective treatments against infections .

Environmental Applications

Electrochemical Sensing

this compound has been utilized in electrochemical sensors due to its ability to undergo redox reactions. This property is beneficial for detecting pollutants in environmental samples, particularly in water quality monitoring. The compound's electrochemical behavior allows for sensitive detection of contaminants, contributing to environmental protection efforts .

Photocatalysis

In photocatalytic applications, this compound has been employed as a photosensitizer in reactions involving the degradation of organic pollutants under visible light. This application is particularly relevant in wastewater treatment processes where the compound can enhance the breakdown of harmful substances .

Material Science Applications

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. It has been explored as a component in organic light-emitting diodes (OLEDs) and organic semiconductors due to its ability to facilitate charge transport and enhance device performance .

Liquid Crystals

The formation of liquid crystals from phenazine derivatives is another area of interest. This compound's structural characteristics allow it to participate in liquid crystal formation, which is useful in display technologies and other optical applications .

Case Studies

作用机制

The mechanism of action of 2-Chlorophenazine involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures. These actions contribute to its antimicrobial and anticancer properties .

相似化合物的比较

Phenazine: The parent compound of 2-Chlorophenazine, known for its broad spectrum of biological activities.

Clofazimine: A riminophenazine used in the treatment of leprosy, which shares structural similarities with this compound.

Uniqueness of this compound: this compound is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity compared to other phenazine derivatives. This structural modification allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .

生物活性

2-Chlorophenazine is a compound belonging to the phenazine family, known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential applications in treating infections.

Chemical Structure and Properties

This compound has a molecular formula of C12H8ClN, characterized by a phenazine backbone with a chlorine substituent. This structural feature is crucial for its biological activity, influencing its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and migration.

Case Study: Anticancer Efficacy

A study highlighted the synthesis of novel phenazine derivatives, including this compound, which were tested against several cancer cell lines such as A549 (lung), AGS (gastric), and HepG2 (liver) cells. The results indicated that this compound and its derivatives could inhibit cancer cell migration effectively, with IC50 values demonstrating potent anti-proliferative effects .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 3.68 | EGFR inhibition |

| AGS | 10.06 | Apoptosis induction |

| HepG2 | 2.04 | Cell cycle arrest |

The study provided insights into the mechanism of action through Western blotting experiments, confirming that this compound affects pathways related to cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Research indicates its effectiveness against fluconazole-resistant strains of Candida albicans and Candida parapsilosis.

Antifungal Activity Assessment

A comprehensive study evaluated the antifungal potential of this compound through minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) assays. The compound demonstrated significant antifungal activity, with MIC values ranging from 128 to 256 µg/mL and MFC values between 512-1,024 µg/mL .

| Strain | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| Candida albicans | 128-256 | 512-1024 | 92 |

| Candida parapsilosis | 128-256 | 512-1024 | 87 |

The compound inhibited biofilm formation significantly, indicating its potential as a therapeutic agent against fungal infections resistant to standard treatments .

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The presence of the chlorine atom enhances its lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Research Findings

Further investigations revealed that derivatives of phenazines can act synergistically with existing chemotherapeutic agents, enhancing their efficacy against resistant cancer types . The structural modifications at the phenazine core are essential for optimizing their pharmacological properties.

属性

IUPAC Name |

2-chlorophenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZDGXICDJEHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00921165 | |

| Record name | 2-Chlorophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-69-5 | |

| Record name | 2-Chlorophenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1137-69-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the antifungal properties of halogenated phenazines, particularly 2-chlorophenazine?

A1: Research has shown that this compound displays broad-spectrum antifungal activity in vitro. [, ] This activity is particularly effective against dermatophytes and Candida species. [] Interestingly, the presence and position of halogen substituents on the phenazine ring system appear to influence the overall antifungal activity. For instance, chlorine substitution generally leads to higher activity compared to other halogens. [] Furthermore, within chlorophenazines, increasing the number of chlorine substituents seems to decrease the antifungal activity. [] This suggests that a balance in the degree of halogenation is crucial for optimal antifungal efficacy.

Q2: How does the reactivity of this compound compare to other halogenated phenazines in nucleophilic substitution reactions?

A2: Studies focusing on the synthesis of piperidinophenazine derivatives have revealed that this compound exhibits significantly higher reactivity compared to 1-chlorophenazine in nucleophilic substitution reactions with piperidine. [] This difference in reactivity can be attributed to the electronic influence of the nitrogen atoms within the phenazine ring system, affecting the electron density at the carbon atom bearing the chlorine.

Q3: Are there any synthetic routes available for the preparation of this compound?

A3: Yes, the synthesis of this compound can be achieved through various methods. The Wohl-Aue reaction has been identified as one efficient approach for its preparation. [] Additionally, a newer method involving the cyclization of 2-nitrodiphenylamines using oleum has proven valuable for synthesizing this compound and other halophenazine derivatives. [] These methods offer flexibility and efficiency in accessing this compound for further research and development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。